2-(2-hydroxyphenyl)-N-prop-2-enoxy-3H-benzimidazole-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of X5050 involves the formation of a benzoimidazole core structure. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized with high purity, typically greater than 97% .
Industrial Production Methods
Industrial production methods for X5050 are not widely documented.
Chemical Reactions Analysis
Types of Reactions
X5050 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: X5050 can be reduced, potentially altering its inhibitory properties.
Substitution: The benzoimidazole core allows for substitution reactions, which can modify the compound’s activity and specificity.
Common Reagents and Conditions
Common reagents used in the reactions involving X5050 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
X5050 has a wide range of scientific research applications, including:
Neurobiology: It is used to study the regulation of neuronal genes and the role of REST in neurological disorders such as Huntington’s disease.
Stem Cell Research: X5050 has been used in high-throughput screening to identify compounds that promote neuronal gene expression in neural derivatives of human embryonic stem cells.
Gene Expression Studies: The compound is employed to investigate the mechanisms of REST-regulated gene expression and its impact on neuronal function.
Drug Development: X5050 serves as a lead compound for developing new therapeutic agents targeting REST-related pathways.
Mechanism of Action
X5050 exerts its effects by inhibiting the activity of REST, a transcription factor that represses the expression of neuronal genes. The compound induces a dose-dependent reduction in the 122 kDa isoforms of REST in human embryonic kidney cells. This inhibition leads to the upregulation of REST-regulated genes, such as brain-derived neurotrophic factor (BDNF) and SNAP25, promoting neuronal differentiation and function .
Comparison with Similar Compounds
Similar Compounds
Benzoimidazole-5-carboxamide derivatives: These compounds share structural similarities with X5050 and exhibit REST inhibitory activity, although with varying potency.
Other REST inhibitors: Compounds such as small molecule inhibitors targeting REST degradation or binding to repressor element-1 sequences.
Uniqueness of X5050
X5050 is unique due to its high potency and specificity in targeting REST degradation without affecting REST expression or binding to repressor element-1 sequences. This specificity makes it a valuable tool in studying REST-related pathways and developing therapeutic agents for neurological disorders .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-N-prop-2-enoxy-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-9-23-20-17(22)11-7-8-13-14(10-11)19-16(18-13)12-5-3-4-6-15(12)21/h2-8,10,21H,1,9H2,(H,18,19)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROIKJLROTDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.